[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone
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Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound, featuring a pyrazole ring fused with a pyridine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and refluxing the reaction mixture to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition leads to the accumulation of acetylcholine, resulting in various physiological effects.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-b]pyridine derivatives, 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE stands out due to its unique substitution pattern and pharmacological activities. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridines: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their potential as CDK2 inhibitors in cancer treatment.
The uniqueness of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H22N4O2/c1-13-4-6-15(7-5-13)17-12-16(20(25)24-8-10-26-11-9-24)18-14(2)22-23(3)19(18)21-17/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
YBRJSGLLFZGZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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